DNP-NH-PEG4-C2-Boc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

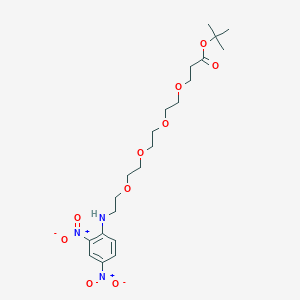

tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSWKQPPFCMJEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119326 |

Source

|

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-31-1 |

Source

|

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to DNP-NH-PEG4-C2-Boc

An In-Depth Technical Guide to DNP-NH-PEG4-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a bifunctional chemical linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the burgeoning field of targeted protein degradation.

This compound, with the CAS Number 1817735-31-1, is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its structure is characterized by three key components: a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine terminus. This heterobifunctional architecture allows for the sequential or orthogonal conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The PEG4 spacer provides increased hydrophilicity and optimizes the spatial orientation between the POI and the E3 ligase, a critical factor in the efficiency of the resulting PROTAC. The Boc-protected amine offers a stable yet readily cleavable handle for the attachment of a POI-binding ligand through standard amide bond formation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

| Property | Value |

| CAS Number | 1817735-31-1 |

| Molecular Formula | C₂₁H₃₃N₃O₁₀ |

| Molecular Weight | 487.50 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C for long-term stability |

Role in PROTAC Technology: The Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound serves as the crucial linker that connects the POI-binding ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).

Below is a diagram illustrating the general mechanism of action for a PROTAC.

DNP-NH-PEG4-C2-Boc: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a heterobifunctional molecule featuring a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine. This unique combination of moieties makes it a versatile tool in biomedical research, particularly in the fields of immunology and targeted protein degradation. The DNP group serves as a well-established hapten for immunological studies, while the PEG linker provides hydrophilicity and spacing. The Boc-protected amine allows for covalent conjugation to other molecules of interest. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a PEG-based linker molecule. The structure consists of a 2,4-dinitrophenyl (DNP) group attached to a tetraethylene glycol (PEG4) spacer, which is further linked to a 2-carbon chain terminating in a tert-butyloxycarbonyl (Boc) protected amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₃N₃O₁₀ | [1] |

| Molecular Weight | 487.50 g/mol | [1] |

| CAS Number | 1817735-31-1 | [1] |

| Appearance | Solid or oil | General knowledge |

| Solubility | Soluble in DMSO and other organic solvents. The PEG chain enhances water solubility compared to the parent DNP moiety. | [2] |

Table 2: Key Structural Components and Their Functions

| Component | Function |

| Dinitrophenyl (DNP) Group | A well-characterized hapten used to elicit immune responses and for detection with anti-DNP antibodies. |

| PEG4 Linker | A hydrophilic spacer that increases solubility, reduces aggregation, and provides optimal distance for bimolecular interactions.[3][4] |

| C2 Linker | A short alkyl chain that provides additional spacing. |

| Boc-Protected Amine | A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected to allow for covalent conjugation to other molecules. |

Applications in Targeted Protein Degradation (PROTACs)

This compound is primarily designed as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5]

PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Boc Deprotection: The Boc protecting group is removed from the terminal amine of this compound, usually under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[8]

-

Amide Coupling: The resulting free amine is then coupled to a carboxylic acid-functionalized ligand for the protein of interest (POI) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).[6]

Experimental Protocols for PROTAC Evaluation

This protocol is a general guideline for assessing the degradation of a target protein induced by a PROTAC synthesized with this compound.

Materials:

-

Cells expressing the target protein

-

PROTAC molecule

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (typically in a dose-response manner) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor to confirm degradation is proteasome-dependent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[9][10]

Table 3: Representative PROTAC Efficacy Data

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| NC-1 | BTK | Mino | 2.2 | 97 | [11] |

| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [12] |

| CRBN PROTAC | KRAS G12C | NCI-H358 | 30 | >90 | [13] |

This protocol describes a general method to assess the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

-

Purified recombinant target protein (POI)

-

Purified recombinant E3 ligase complex

-

Fluorescently labeled ligand for either the POI or the E3 ligase

-

PROTAC molecule

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Binary Binding Assays: First, determine the binding affinity of the PROTAC for both the POI and the E3 ligase independently using fluorescence polarization competition assays.

-

Ternary Complex Assay:

-

Prepare a solution of the fluorescently labeled ligand and its corresponding protein (either POI or E3 ligase) at concentrations that result in a stable fluorescence polarization signal.

-

Add increasing concentrations of the PROTAC to this mixture in the absence and presence of the third component (the other protein).

-

Measure the change in fluorescence polarization at each PROTAC concentration.

-

-

Data Analysis: An increase in fluorescence polarization upon addition of the third component indicates the formation of a stable ternary complex. The data can be used to calculate the cooperativity of binding.[14][15][16]

Applications in Immunology

The dinitrophenyl (DNP) group is a widely used hapten in immunology to study antibody responses and allergic reactions.[17] When conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH), DNP can elicit a robust antibody response.

DNP-IgE Mediated Mast Cell Activation

DNP-conjugated molecules can be used to study IgE-mediated mast cell activation and degranulation, which is a key event in allergic responses.

Experimental Protocol for Mast Cell Degranulation Assay

This protocol provides a general method for measuring mast cell degranulation in response to a DNP-containing antigen.

Materials:

-

Mast cell line (e.g., RBL-2H3)

-

Anti-DNP IgE antibody

-

DNP-conjugated antigen (e.g., DNP-HSA)

-

Tyrode's buffer or similar

-

β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., glycine (B1666218) buffer, pH 10.7)

-

Microplate reader

Procedure:

-

Cell Sensitization: Seed mast cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.

-

Antigen Stimulation: Wash the cells with Tyrode's buffer to remove unbound IgE. Add different concentrations of the DNP-conjugated antigen to the cells and incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.

-

β-hexosaminidase Assay:

-

Add a portion of the supernatant to a new microplate containing the β-hexosaminidase substrate.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Cell Lysis: Lyse the remaining cells in the original plate with a detergent-containing buffer to measure the total cellular β-hexosaminidase content.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release as (absorbance of supernatant) / (absorbance of supernatant + absorbance of cell lysate) x 100.[18][19][20]

Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. It plays a crucial role in regulating a wide range of cellular processes. The UPS involves a cascade of enzymatic reactions that result in the covalent attachment of ubiquitin to a target protein, marking it for degradation by the 26S proteasome.[21][22]

Conclusion

This compound is a valuable chemical tool with significant potential in both targeted protein degradation and immunological research. Its well-defined structure, incorporating a versatile DNP hapten and a flexible PEG linker with a reactive handle, allows for its application in the rational design of PROTACs and in the study of immune cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this molecule in their specific areas of investigation. As the fields of targeted protein degradation and immunology continue to advance, the applications of such precisely engineered chemical probes are likely to expand, opening new avenues for therapeutic development and a deeper understanding of biological processes.

References

- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifesensors.com [lifesensors.com]

- 14. Ternary complex formation - Profacgen [profacgen.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 18. Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay. | Semantic Scholar [semanticscholar.org]

- 20. m.youtube.com [m.youtube.com]

- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 22. creative-diagnostics.com [creative-diagnostics.com]

In-depth Technical Guide: DNP-NH-PEG4-C2-Boc (CAS number 1817735-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNP-NH-PEG4-C2-Boc

This compound, with CAS number 1817735-31-1, is a specialized chemical reagent designed as a PEG-based linker for the synthesis of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[1][2]

The structure of this compound incorporates three key functional components:

-

A DNP (2,4-Dinitrophenyl) group , which can serve as a binding moiety or a handle for further chemical modification.

-

A tetra-polyethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

-

A Boc (tert-Butyloxycarbonyl) protected amine , which allows for controlled, sequential conjugation to other molecular components during PROTAC synthesis.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, based on information from various chemical suppliers.

| Property | Value | Reference |

| CAS Number | 1817735-31-1 | [1][3] |

| Molecular Formula | C21H33N3O10 | [1] |

| Molecular Weight | 487.50 g/mol | [1] |

| Appearance | Solid | N/A |

| Purity | Typically >95% or >98% depending on the supplier | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

| Storage | Recommended storage at -20°C for long-term stability | N/A |

Role in PROTAC Technology

The fundamental role of a linker in a PROTAC is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The choice and design of the linker are critical for the efficacy of the PROTAC.

The this compound linker offers several advantageous features for PROTAC development:

-

Hydrophilicity: The PEG4 chain improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall bioavailability.

-

Flexibility and Length: The length of the PEG spacer is crucial for optimal ternary complex formation (POI-PROTAC-E3 ligase), and the flexibility of the chain can accommodate the necessary conformational adjustments.

-

Controlled Synthesis: The Boc-protected amine provides a reactive handle for covalent attachment to either the POI-binding ligand or the E3 ligase ligand, after a deprotection step. This allows for a modular and controlled synthetic strategy.

General PROTAC Mechanism of Action

The signaling pathway for a generic PROTAC is depicted below.

Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.

Representative Experimental Protocols

While specific protocols for this compound are not available, the following sections describe a generalized workflow for the synthesis and evaluation of a PROTAC, where this linker could be utilized.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process. The this compound linker would typically be incorporated after the synthesis of the individual ligands for the target protein and the E3 ligase.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine linker.

Step 2: Coupling to the First Ligand (e.g., POI Ligand with a Carboxylic Acid Handle)

-

Dissolve the POI ligand and the deprotected linker in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the formation of the ligand-linker conjugate by LC-MS.

-

Upon completion, purify the product using high-performance liquid chromatography (HPLC).

Step 3: Coupling to the Second Ligand (e.g., E3 Ligase Ligand)

-

The purified ligand-linker intermediate can then be coupled to the second ligand using a similar peptide coupling strategy, assuming appropriate functional handles are present.

-

Alternatively, if the DNP group is intended for reaction, a suitable chemical transformation would be employed.

Step 4: Final Purification and Characterization

-

The final PROTAC molecule is purified by preparative HPLC.

-

The identity and purity of the final compound are confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of PROTAC Activity

Once synthesized, the PROTAC's biological activity needs to be assessed.

Western Blotting to Measure Protein Degradation:

-

Culture a relevant cell line that expresses the target protein.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points.

Cell Viability Assays (e.g., MTT or CellTiter-Glo):

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC.

-

After a set incubation period (e.g., 72 hours), add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) to determine the effect of the PROTAC on cell proliferation and viability.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEGylated structure is designed to impart favorable physicochemical properties to the final molecule, while the protected amine allows for a controlled and modular synthetic approach. Although specific applications of this linker in the scientific literature are not yet prominent, its characteristics make it a suitable candidate for the development of novel protein degraders. Researchers and drug development professionals can leverage such linkers to explore new therapeutic strategies based on targeted protein degradation. The provided general protocols and diagrams serve as a foundational guide for the design and evaluation of PROTACs utilizing this or similar linkers.

References

An In-depth Technical Guide to DNP-NH-PEG4-C2-Boc: A Linker for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-NH-PEG4-C2-Boc, a bifunctional chemical linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, which is intrinsically linked to the broader function of PROTACs, and provide detailed experimental protocols and conceptual data for its application in targeted protein degradation.

Introduction: The Role of this compound in the PROTAC Mechanism

This compound is a heterobifunctional molecule containing three key components:

-

A Dinitrophenyl (DNP) Group: A well-known hapten, which in the context of a PROTAC, can serve as a "warhead" or ligand for a specific protein of interest (POI).

-

A PEGylated Linker (-NH-PEG4-C2-): A 4-unit polyethylene (B3416737) glycol chain with an ethyl spacer. This linker's primary role is to connect the two ends of the PROTAC, providing the necessary length and spatial orientation to facilitate the interaction between the target protein and an E3 ubiquitin ligase. The PEG component also enhances the solubility of the final PROTAC molecule.

-

A Boc-Protected Amine (-Boc): The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. Its presence allows for the controlled, stepwise assembly of the PROTAC. The Boc group must be chemically removed to reveal a reactive primary amine, which can then be conjugated to the second component of the PROTAC, typically a ligand for an E3 ubiquitin ligase.

The "mechanism of action" of this compound is therefore not that of a standalone therapeutic agent, but rather as a crucial component in the construction of a PROTAC. The final, assembled PROTAC's mechanism of action is to induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

The PROTAC Mechanism of Action

PROTACs are designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: The general mechanism of action for a PROTAC molecule.

Synthesis of a PROTAC Using this compound

The synthesis of a functional PROTAC using this linker involves a two-step process: deprotection followed by conjugation.

Caption: A typical workflow for synthesizing a PROTAC using this compound.

Experimental Protocols

The following are standard, representative protocols for the key steps in synthesizing a PROTAC using this compound and for evaluating its activity.

Protocol for Boc Deprotection

Objective: To remove the Boc protecting group to yield a free primary amine.

-

Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Purification: The resulting crude amine salt can be used directly in the next step or purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Amide Coupling (Conjugation to E3 Ligase Ligand)

Objective: To form a stable amide bond between the deprotected linker and a carboxylic acid-containing E3 ligase ligand.

-

Activation: Dissolve the E3 ligase ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of the deprotected DNP-NH-PEG4-C2-NH2 linker (1.2 equivalents) in DMF to the activated E3 ligase ligand solution.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or RP-HPLC to obtain the final PROTAC molecule.

Quantitative Data and Characterization

After synthesis, the resulting PROTAC must be characterized to determine its efficacy. The following tables present hypothetical yet representative data for a PROTAC synthesized using the this compound linker.

Table 1: Binding Affinities of a Hypothetical DNP-based PROTAC

| Component | Binding Target | Technique Used | Dissociation Constant (Kd) |

| DNP-Linker-E3 Ligand (PROTAC) | Target Protein (POI) | SPR / ITC | 50 nM |

| DNP-Linker-E3 Ligand (PROTAC) | E3 Ligase (e.g., VHL) | SPR / ITC | 150 nM |

| Parent DNP compound | Target Protein (POI) | SPR / ITC | 45 nM |

| Parent E3 Ligase Ligand | E3 Ligase (e.g., VHL) | SPR / ITC | 130 nM |

SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Degradation Profile of a Hypothetical DNP-based PROTAC

| Assay Type | Cell Line | Treatment Time | DC50 (Degradation) | Dmax (Max Degradation) |

| Western Blot Analysis | HeLa | 18 hours | 25 nM | >90% |

| In-Cell Western | HEK293 | 18 hours | 30 nM | ~95% |

| Mass Spectrometry | Jurkat | 24 hours | 20 nM | >95% |

DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Logical Workflow for PROTAC Evaluation

The following diagram outlines the logical steps involved in testing the efficacy of a newly synthesized PROTAC.

Caption: Logical workflow for the evaluation of a novel PROTAC molecule.

The Strategic Role of DNP-NH-PEG4-C2-Boc in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their ability to enhance solubility and modulate cell permeability. This guide provides an in-depth technical overview of the role and application of DNP-NH-PEG4-C2-Boc, a specific PEG-based linker, in the development of novel PROTACs.

Core Principles of PEG Linkers in PROTACs

PEG linkers are integral to modern PROTAC design due to their unique properties that address common challenges in developing drug-like molecules.

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The incorporation of hydrophilic PEG chains can significantly improve their solubility, which is crucial for both in vitro assays and in vivo applications.[1]

-

Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating cell entry.[1]

-

Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG4 unit in this compound provides a specific length and degree of flexibility that can be optimal for certain target-E3 ligase pairs.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1817735-31-1 |

| Molecular Formula | C₂₁H₃₃N₃O₉ |

| Molecular Weight | 487.50 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF |

General Experimental Protocol for PROTAC Synthesis using this compound

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This protocol assumes the coupling of a POI ligand containing a carboxylic acid to the deprotected amine of the linker, followed by coupling to an E3 ligase ligand.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the removal of the Boc group by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt of the DNP-NH-PEG4-C2 linker.

Step 2: Amide Coupling with POI Ligand

-

Dissolve the POI ligand (containing a carboxylic acid) in a suitable aprotic solvent such as DMF or DCM.

-

Add a coupling agent, such as HATU or HBTU, and an amine base, such as diisopropylethylamine (DIPEA).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the deprotected DNP-NH-PEG4-C2 linker (from Step 1) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting intermediate by column chromatography.

Step 3: Final Coupling with E3 Ligase Ligand

-

The subsequent coupling step will depend on the reactive handle of the E3 ligase ligand and the remaining functional group on the linker-POI ligand intermediate. Assuming the E3 ligase ligand has a carboxylic acid, a similar amide coupling protocol as described in Step 2 would be followed after appropriate functional group manipulation of the DNP-containing end of the linker, if necessary.

Case Study: The Impact of PEG Linker Length on BRD4-Targeting PROTACs

While specific data for PROTACs using this compound is unavailable, studies on other PROTACs, such as those targeting the BET bromodomain protein BRD4, provide valuable insights into the role of PEG linker length. The following data is illustrative of the impact of PEG linker length on the performance of a JQ1-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.

| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 1.2 | 15 |

| PEG4 | 20 | 95 | 2.5 | 25 |

| PEG5 | 15 | >98 | 2.1 | 22 |

| PEG6 | 30 | 92 | 1.8 | 18 |

This data is representative and compiled from general knowledge of PROTAC development; it is not from a single, specific study.

The data illustrates that a PEG4 linker in this context provides a favorable balance of high degradation potency (low DC₅₀), high maximal degradation (Dₘₐₓ), and good cell permeability and oral bioavailability. This highlights the critical importance of optimizing linker length for each specific PROTAC system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of PROTAC action and a typical workflow for PROTAC development.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: A typical workflow for the development of PROTACs.

Conclusion

This compound represents a valuable chemical tool for the construction of PROTACs. Its PEG4 element offers a means to enhance the solubility and permeability of the resulting molecule, while its bifunctional nature allows for a modular and flexible approach to PROTAC synthesis. The selection of the appropriate linker is a critical step in the design of a successful PROTAC, and linkers such as this compound provide researchers with the components needed to systematically explore the impact of linker composition and length on PROTAC efficacy. As the field of targeted protein degradation continues to advance, the rational design and application of well-defined linkers will be paramount in the development of the next generation of protein-degrading therapeutics.

References

Navigating Targeted Protein Degradation: A Technical Guide to DNP-NH-PEG4-C2-Boc and Related PEG-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and patent databases do not contain specific quantitative data (e.g., DC50, Dmax, binding affinities) or detailed experimental protocols for PROTACs synthesized using the specific linker DNP-NH-PEG4-C2-Boc. Therefore, this guide provides a comprehensive framework for the utilization of PEG-based Boc-protected amine linkers, a class to which this compound belongs, in the field of targeted protein degradation. The experimental protocols and data tables presented herein are representative examples for this class of linkers and should be adapted and optimized for specific research applications.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, TPD strategies, such as proteolysis-targeting chimeras (PROTACs), lead to the complete removal of the target protein.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

PEG-based linkers, like this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation.[4][5] The Boc (tert-Butyloxycarbonyl) protecting group on a terminal amine allows for a modular and controlled synthesis of the final PROTAC molecule.

Core Concepts and Mechanism of Action

The primary mechanism of action for a PROTAC involves hijacking the UPS to induce the degradation of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway below.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a PROTAC Using a Boc-NH-PEG4-C2 Linker

The synthesis of a PROTAC using a linker like this compound typically involves a two-step process: deprotection of the Boc group followed by coupling with the second ligand. The "DNP" (dinitrophenyl) group in the specified linker's name is likely a protecting group for the amine, which would be removed during the synthesis.

The following diagram illustrates a generalized workflow for PROTAC synthesis.

Caption: A generalized synthetic workflow for a PROTAC molecule.

Data Presentation: Evaluating PROTAC Efficacy

The evaluation of a novel PROTAC involves a series of assays to determine its binding affinity, ability to form a ternary complex, and its efficiency and selectivity in degrading the target protein. The key parameters are summarized in the tables below.

Table 1: Representative Binding and Ternary Complex Formation Data

| Parameter | Description | Representative Value |

| Binary Binding Affinity (Kd) | ||

| Kd (PROTAC to POI) | Binding affinity of the PROTAC to the isolated Protein of Interest. | 100 nM |

| Kd (PROTAC to E3 Ligase) | Binding affinity of the PROTAC to the isolated E3 Ligase. | 250 nM |

| Ternary Complex Formation | ||

| Cooperativity (α) | A measure of the favorable or unfavorable interactions upon forming the ternary complex. α > 1 indicates positive cooperativity. | 5 |

| Ternary Complex Kd | The dissociation constant of the fully formed POI-PROTAC-E3 ligase complex. | 20 nM |

Table 2: Representative Cellular Degradation Data

| Parameter | Description | Representative Value |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in cells. | 50 nM |

| Dmax | The maximum percentage of protein degradation achieved at high PROTAC concentrations. | >90% |

| Degradation Rate (t1/2) | The time required to degrade 50% of the target protein at a specific PROTAC concentration. | 4 hours |

| Selectivity | The degradation of the target protein versus other cellular proteins (often assessed by proteomics). | High selectivity for POI |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.

PROTAC Synthesis: Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the deprotected amine of the linker.

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Coupling Reaction:

-

Add a solution of the deprotected amine-linker intermediate (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer, concentrate it, and purify the crude product by flash chromatography or preparative HPLC.

-

Characterize the final PROTAC by LC-MS and NMR.

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation.

-

Immobilization:

-

Immobilize the purified E3 ubiquitin ligase onto a sensor chip surface.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (Kd).

-

Inject a series of concentrations of the POI over the E3 ligase surface to confirm no direct interaction.

-

-

Ternary Complex Analysis:

-

Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the E3 ligase surface.

-

The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

Fit the data to appropriate binding models to determine the ternary complex kinetics and affinity.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

-

Reaction Setup:

-

In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target POI in an appropriate reaction buffer.

-

-

Initiation of Reaction:

-

Add the PROTAC (at various concentrations) or DMSO (as a vehicle control) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an antibody against the POI to detect the appearance of higher molecular weight bands corresponding to the ubiquitinated POI.

-

Cellular Protein Degradation Assay (Western Blot)

This is the standard method to quantify the extent of target protein degradation in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or DMSO for a specific duration (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with a primary antibody against the POI.

-

Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Conclusion and Future Directions

The use of PEG-based linkers is a well-established strategy in the design of effective PROTACs. While specific data for this compound is not yet in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate PROTACs using this and similar linkers. The continued exploration of linker chemistry and a deeper understanding of the structural biology of ternary complexes will undoubtedly accelerate the development of novel and highly selective protein degraders for a wide range of diseases.

References

- 1. njbio.com [njbio.com]

- 2. Targeted protein degradation and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[4] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[6] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[3][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This enhanced solubility is crucial not only for formulation and administration but also for ensuring that the PROTAC remains in solution within the cellular milieu to engage its targets.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[7] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[4] The length and flexibility of the PEG linker are critical determinants in achieving the optimal geometry for this complex, which is a prerequisite for efficient ubiquitination of the target protein.[8] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into proximity, resulting in a non-productive complex. The degradation efficiency of a PROTAC is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 3: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1] A lower DC50 value indicates higher potency, and Dmax represents the maximum percentage of target protein degradation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

-

E3 ligase ligand with a complementary functional group.

-

Bifunctional PEG linker (e.g., Amine-PEG-Carboxylic Acid).

-

Coupling reagents (e.g., HATU, HOBt).

-

Base (e.g., DIPEA).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

-

Step 1: Synthesis of POI-Linker Intermediate. This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG12-acid linker and an amine-functionalized POI ligand.[8]

-

Dissolve the bifunctional PEG linker (1.0 equivalent) and the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add the coupling reagents HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

-

Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 4-6 hours.[8]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.[8]

-

-

Step 2: Synthesis of the Final PROTAC. This step involves the coupling of the POI-linker intermediate to the E3 ligase ligand.[8]

-

Dissolve the POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Follow the same coupling procedure as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC.[8]

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

-

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1]

Materials:

-

Cell line expressing the target protein.

-

PROTAC of interest.

-

Cell culture medium and supplements.

-

PBS (phosphate-buffered saline).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a density to achieve 70-80% confluency.

-

Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.[10]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

-

Analysis:

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

-

PAMPA plate system (donor and acceptor plates).

-

Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[12]

-

PBS buffer (pH 7.4).

-

PROTAC stock solution in DMSO.

-

Analytical instrument for quantification (e.g., LC-MS/MS).

Procedure:

-

Plate Preparation:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[12]

-

-

Compound Addition:

-

Incubation:

-

Place the donor plate into the acceptor plate and incubate for a specified period (e.g., 10-20 hours) at room temperature.[12]

-

-

Quantification:

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

-

Permeability Calculation:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (VA * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where:

-

VA is the volume of the acceptor well.

-

C_A(t) is the concentration in the acceptor well at time t.

-

Area is the area of the membrane.

-

t is the incubation time.

-

C_D(t) is the concentration in the donor well at time t.

-

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

DNP-NH-PEG4-C2-Boc solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of DNP-NH-PEG4-C2-Boc

This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, a dinitrophenyl-modified polyethylene (B3416737) glycol compound. The information is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Solubility Data

The solubility of a compound is a critical parameter for its handling, formulation, and application in various experimental settings. The following table summarizes the known solubility data for this compound in commonly used laboratory solvents. It is important to note that specific quantitative data for this compound is not widely published in peer-reviewed literature; therefore, the data presented is often derived from supplier technical data sheets.

| Solvent | Solubility | Remarks |

| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for creating stock solutions of organic molecules. |

| DMF (Dimethylformamide) | Soluble | Another common organic solvent suitable for creating concentrated stock solutions. |

| Water | Sparingly soluble | The PEG4 moiety enhances aqueous solubility, but the DNP and Boc groups contribute to its hydrophobicity. |

| Ethanol | Soluble | Generally soluble in alcohols. |

| Methanol | Soluble | Similar to ethanol, it is expected to be a good solvent for this compound. |

Note: For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a serial dilution into the aqueous buffer of choice.

Stability Profile

The stability of this compound is crucial for its storage and use in experiments to ensure the integrity of the results. The stability is influenced by factors such as pH, temperature, and light exposure.

| Condition | Stability | Remarks |

| pH | Stable at neutral pH (6-8). The Boc (tert-Butyloxycarbonyl) protecting group is labile under acidic conditions (pH < 4) and will be cleaved. The amide bond may be susceptible to hydrolysis under strongly basic conditions (pH > 10) over extended periods. | For experiments requiring the integrity of the Boc group, acidic conditions should be avoided. |

| Temperature | For long-term storage, it is recommended to store the solid compound at -20°C or below, desiccated. Solutions, particularly in aqueous buffers, should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles. | Elevated temperatures can accelerate the hydrolysis of the amide and carbamate (B1207046) bonds, especially at non-neutral pH. |

| Light Exposure | While specific photostability data is not readily available, compounds containing aromatic nitro groups, such as the dinitrophenyl group, can be light-sensitive. | It is advisable to protect the solid compound and its solutions from direct light by using amber vials or by wrapping containers in aluminum foil. This will prevent potential photodegradation. |

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for the DNP group) or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Stability Assessment via HPLC

-

Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to a final working concentration in the buffer systems to be tested (e.g., buffers at pH 4, 7.4, and 9).

-

Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a suitable column and mobile phase. Monitor the elution profile using a UV detector.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. The degradation of the compound can be determined by the decrease in its peak area over time relative to the initial time point (t=0). The appearance of new peaks would indicate the formation of degradation products.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

DNP-NH-PEG4-C2-Boc molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, DNP-NH-PEG4-C2-Boc. This information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their understanding and potential application of this molecule.

Core Molecular Data

This compound is a heterobifunctional linker containing a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. These components make it a versatile tool in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein degradation machinery to eliminate target proteins.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 487.50 g/mol [1] |

| Chemical Formula | C21H33N3O10[1] |

Structural and Functional Context

This compound serves as a PEG-based PROTAC linker, a critical component that connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG portion of the linker enhances solubility and can influence the stability and cell permeability of the final PROTAC molecule. The DNP and Boc-protected amine groups provide reactive handles for conjugation to other molecules.

The logical relationship of the components of a PROTAC molecule utilizing a linker like this compound is illustrated in the following diagram.

Experimental Protocols

While specific, validated experimental protocols for this compound are not publicly available, the following methodologies represent standard approaches for the characterization and quality control of similar PEGylated small molecules and PROTAC linkers. These protocols are provided as a reference and should be adapted and validated for specific experimental contexts.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To determine the purity of the this compound compound and confirm its molecular weight.

Methodology:

-

HPLC System: A standard reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% formic acid.

-

Detection: UV detection at a wavelength appropriate for the DNP chromophore (e.g., 360 nm) and in-line with an electrospray ionization mass spectrometer (ESI-MS).

-

Procedure:

-

Dissolve a small sample of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Inject the sample onto the HPLC system.

-

Run the gradient elution to separate the main compound from any impurities.

-

Analyze the UV chromatogram to assess purity by peak area percentage.

-

Analyze the mass spectrum of the main peak to confirm the molecular weight (expected [M+H]⁺ ≈ 488.50).

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Experiments:

-

¹H NMR to observe the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR to observe the chemical shifts of the carbon atoms.

-

2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural assignment.

-

-

Procedure:

-

Dissolve a sufficient amount of the compound in the chosen deuterated solvent.

-

Acquire the NMR spectra.

-

Process and analyze the spectra to ensure the observed signals are consistent with the expected structure of this compound.

-

Signaling Pathway and Experimental Workflow

In the context of a PROTAC, this compound is a key component of a molecule that induces the degradation of a target protein. The general workflow for synthesizing and evaluating a PROTAC is depicted below.

References

In-Depth Technical Guide to DNP-NH-PEG4-C2-Boc: A PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-NH-PEG4-C2-Boc, a bifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, properties, and its role in the cutting-edge field of targeted protein degradation.

Core Concepts: Understanding this compound

This compound is a chemical tool featuring a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This heterobifunctional architecture allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC. The PEG component enhances solubility and optimizes the spatial orientation of the resulting ternary complex, a critical factor for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.

Alternative Names and Synonyms

To facilitate comprehensive literature and database searches, a compilation of alternative names and synonyms for this compound is provided below.

| Name | Type |

| This compound | Common Name |

| DNP-PEG4-t-butyl ester | Synonym |

| tert-butyl (2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate | Full Chemical Name |

| 1817735-31-1 | CAS Number |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These parameters are crucial for experimental design, including reaction conditions and formulation development.

| Property | Value |

| Molecular Formula | C21H33N3O10 |

| Molecular Weight | 487.50 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

Mechanism of Action: The PROTAC Pathway

PROTACs synthesized using linkers like this compound leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation.[1] The PROTAC molecule acts as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a structured workflow, from initial ligand selection to the final characterization of the PROTAC molecule.

Step 1: Boc Deprotection of this compound

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

-

Add an excess of TFA to the solution (e.g., a 1:1 ratio of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to obtain the deprotected amine as a TFA salt.

Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

Materials:

-

Deprotected DNP-NH-PEG4-C2-amine (from Step 1)

-

Carboxylic acid-functionalized ligand (for target protein or E3 ligase)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand and the deprotected DNP-NH-PEG4-C2-amine (TFA salt) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Add DIPEA (typically 2-3 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).

Conclusion